
Methylmalonic acid (tms)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylmalonic acid (tms), also known as methylmalonic acid, bis(trimethylsilyl) ester, is a derivative of methylmalonic acid. It is a chemical compound that belongs to the group of dicarboxylic acids and is often used in various scientific research applications. The compound is characterized by the presence of two trimethylsilyl groups attached to the methylmalonic acid molecule, which enhances its stability and makes it suitable for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylmalonic acid (tms) can be synthesized through the esterification of methylmalonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving methylmalonic acid in anhydrous pyridine.
- Adding trimethylsilyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of methylmalonic acid (tms) involves similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylmalonic acid (tms) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrocarbons. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Methylmalonic acid (tms) has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of organic compounds.
Biology: The compound is utilized in studies related to metabolic pathways and enzyme functions.
Medicine: It serves as a biomarker for diagnosing vitamin B12 deficiency and other metabolic disorders.
Industry: Methylmalonic acid (tms) is employed in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of methylmalonic acid (tms) involves its role as an intermediate in the metabolism of fatty acids and amino acids. The compound is converted into methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is essential for the proper functioning of the citric acid cycle and energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but without the methyl group.
Succinic acid: Another dicarboxylic acid involved in the citric acid cycle.
Glutaric acid: A dicarboxylic acid with a longer carbon chain
Uniqueness
Methylmalonic acid (tms) is unique due to the presence of trimethylsilyl groups, which enhance its stability and make it suitable for analytical applications. Its role as a biomarker for vitamin B12 deficiency also distinguishes it from other similar compounds .
Properties
CAS No. |
40333-07-1 |
|---|---|
Molecular Formula |
C10H22O4Si2 |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
bis(trimethylsilyl) 2-methylpropanedioate |
InChI |
InChI=1S/C10H22O4Si2/c1-8(9(11)13-15(2,3)4)10(12)14-16(5,6)7/h8H,1-7H3 |
InChI Key |
LJDAAXOEMCESSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



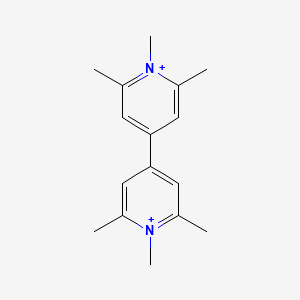
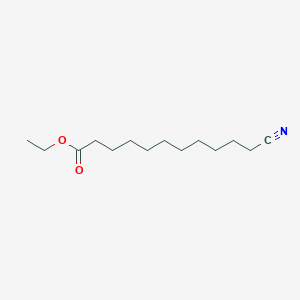
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
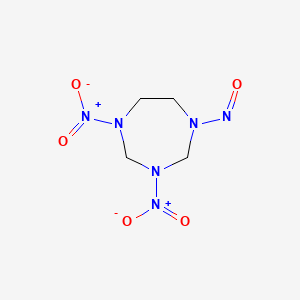
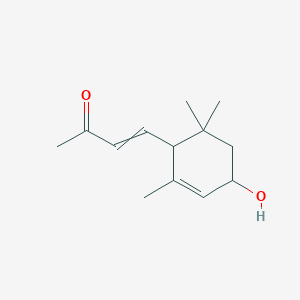
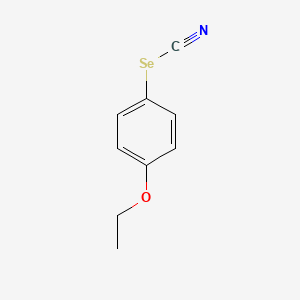
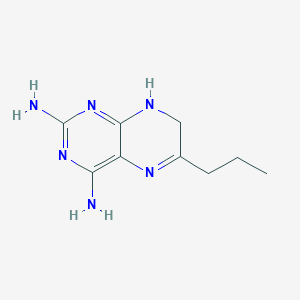
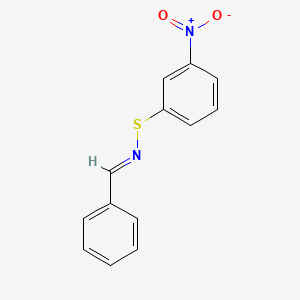
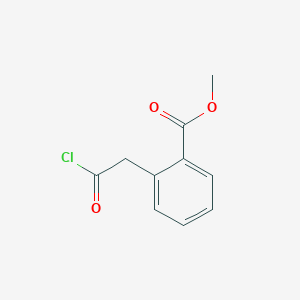
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

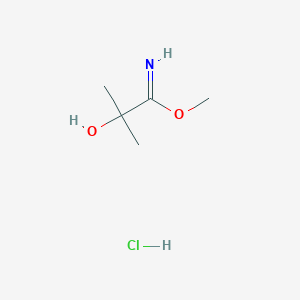
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
